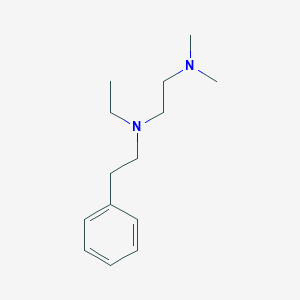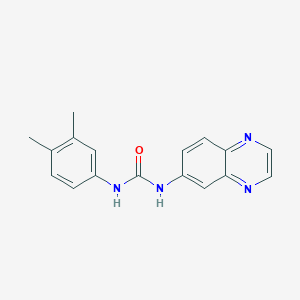
N-(2,5-dimethylphenyl)-N-(2-methylbenzyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethylphenyl)-N-(2-methylbenzyl)methanesulfonamide, commonly known as DIDS, is a sulfonamide derivative that has been widely used in scientific research for its ability to inhibit chloride channels and transporters. DIDS is a versatile compound that has been applied in various fields of study, including cell biology, physiology, and pharmacology.
Mecanismo De Acción
DIDS acts as an inhibitor of chloride channels and transporters by binding to specific sites on the channel or transporter protein. The exact mechanism of action of DIDS is not fully understood, but it is believed to involve the modification of the channel or transporter protein's conformation, resulting in the inhibition of chloride ion transport.
Biochemical and Physiological Effects:
DIDS has been shown to have a variety of biochemical and physiological effects. Inhibition of chloride channels and transporters by DIDS can lead to changes in cell volume, membrane potential, and intracellular pH. DIDS has also been shown to affect the activity of other ion channels, such as potassium and calcium channels. Additionally, DIDS has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using DIDS in scientific research is its ability to selectively inhibit chloride channels and transporters, allowing for the study of their specific physiological functions. Additionally, DIDS is relatively easy to synthesize and can be obtained in large quantities. However, there are also some limitations to using DIDS in lab experiments. DIDS has been shown to have off-target effects on other ion channels, which may complicate the interpretation of experimental results. Additionally, DIDS has a relatively short half-life, which may limit its usefulness in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research involving DIDS. One area of interest is the development of more selective inhibitors of chloride channels and transporters. Additionally, further investigation into the mechanisms of action of DIDS and its effects on other ion channels could lead to a better understanding of the physiological functions of these channels and transporters. Finally, the potential therapeutic applications of DIDS, such as in the treatment of cystic fibrosis or epilepsy, could be explored further.
Métodos De Síntesis
DIDS can be synthesized through a multi-step process involving the reaction of 2,5-dimethylphenylamine with 2-methylbenzyl chloride to form N-(2,5-dimethylphenyl)-N-(2-methylbenzyl)amine. The amine is then reacted with methanesulfonyl chloride to form the final product, DIDS. The synthesis of DIDS is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
DIDS has been extensively used in scientific research for its ability to inhibit chloride channels and transporters. Chloride channels and transporters play crucial roles in a variety of physiological processes, including neuronal signaling, muscle contraction, and fluid secretion. DIDS has been used to study the physiological functions of chloride channels and transporters in various tissues, including the brain, heart, and lungs. Additionally, DIDS has been used to investigate the role of chloride channels and transporters in disease states, such as cystic fibrosis and epilepsy.
Propiedades
IUPAC Name |
N-(2,5-dimethylphenyl)-N-[(2-methylphenyl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-13-9-10-15(3)17(11-13)18(21(4,19)20)12-16-8-6-5-7-14(16)2/h5-11H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVABHURPWWQJIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC2=CC=CC=C2C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![nicotinaldehyde (1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone](/img/structure/B5874826.png)
![N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)butanamide](/img/structure/B5874829.png)
![benzyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5874839.png)
![4-chloro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5874840.png)

![[2-(4-Bromo-phenyl)-2-oxo-ethyl]-(4,6-dimethyl-pyrimidin-2-yl)-cyanamide](/img/structure/B5874853.png)
![2-[(2-methylbenzyl)(propyl)amino]ethanol](/img/structure/B5874856.png)

![N'-[(5-ethyl-2-thienyl)methylene]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5874869.png)
![1-(methylamino)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B5874882.png)

![4-({2-[(2-chlorobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5874897.png)
![N-isobutyl-2-{[4-(4-morpholinylmethyl)benzoyl]amino}benzamide](/img/structure/B5874900.png)
![ethyl (4-{[(4-methylphenyl)sulfonyl]amino}phenyl)carbamate](/img/structure/B5874909.png)